Quinclorac

Vue d'ensemble

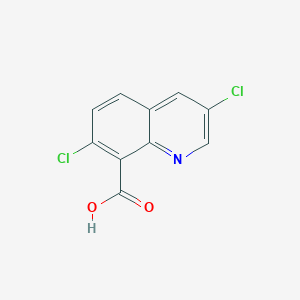

Description

Quinclorac, also known as 3,7-dichloroquinoline-8-carboxylic acid, is an organic compound with the formula C10H5Cl2NO2. It is a colorless solid that is soluble in hydrocarbons and alcohols. This compound is primarily used as a selective herbicide to control various weed species, particularly in rice cultivation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of quinchlorac involves the oxidation of 7-chloro-8-methylquinoline to obtain 7-chloro-8-quinolinecarboxylic acid. This reaction uses N-hydroxyphthalimide compounds and azobisisobutyronitrile as catalysts, with oxygen serving as the oxidant. The subsequent step involves the chlorination of 7-chloro-8-quinolinecarboxylic acid using azobisisobutyronitrile as a catalyst and chlorine to produce 3,7-dichloro-8-quinolinecarboxylic acid .

Industrial Production Methods

Industrial production of quinchlorac typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often formulated into various herbicidal products, such as wettable powders, water-dispersible granules, and aqueous suspension concentrates .

Analyse Des Réactions Chimiques

Types of Reactions

Quinclorac undergoes several types of chemical reactions, including:

Oxidation: The initial step in its synthesis involves the oxidation of 7-chloro-8-methylquinoline.

Chlorination: The chlorination of 7-chloro-8-quinolinecarboxylic acid to form quinchlorac.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: N-hydroxyphthalimide compounds, azobisisobutyronitrile, and oxygen.

Chlorination: Azobisisobutyronitrile and chlorine.

Major Products

The major product formed from these reactions is 3,7-dichloro-8-quinolinecarboxylic acid, which is the active ingredient in quinchlorac-based herbicides .

Applications De Recherche Scientifique

Herbicidal Applications

Quinclorac is predominantly used for controlling grassy and broadleaf weeds in rice fields. It is effective against species like barnyard grass and is applied both pre- and post-emergence. The compound works by mimicking natural plant hormones (auxins), leading to abnormal growth patterns that inhibit weed development.

Efficacy in Rice Cultivation

- Selectivity : this compound has been shown to selectively target specific weed species without harming rice crops. This selectivity is crucial for maintaining crop yields while managing weed populations effectively.

- Application Rates : Typical application rates range from 0.25 to 1 kg/ha depending on the target weed species and growth stage of the rice.

| Application Type | Rate (kg/ha) | Target Weeds |

|---|---|---|

| Pre-emergence | 0.25 - 0.5 | Barnyard grass |

| Post-emergence | 0.5 - 1 | Broadleaf weeds |

Toxicological Studies

Research has also focused on the toxicological effects of this compound on non-target organisms, including humans and wildlife. Studies have evaluated its potential health risks through various exposure routes.

Animal Studies

A series of studies have been conducted to assess the chronic toxicity of this compound in laboratory animals:

- Rats : In a 3-month study, rats were fed diets containing this compound at varying concentrations (0, 1000, 4000, or 12000 ppm). Results indicated no significant adverse effects at lower doses, but higher doses resulted in weight loss and organ weight changes.

| Dose (ppm) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 1000 | No significant changes |

| 4000 | Minor weight changes |

| 12000 | Weight loss; liver abnormalities observed |

Resistance Management

The emergence of resistance among weed populations poses a significant challenge in agricultural practices. Research has documented cases of this compound-resistant barnyard grass in rice fields.

Case Study: Thailand

A study conducted in Thailand identified this compound-resistant populations in over 70% of surveyed rice fields. These populations exhibited resistance levels up to 93-fold compared to susceptible strains, highlighting the need for integrated weed management strategies.

| Resistance Level | Percentage of Fields Affected |

|---|---|

| Susceptible | 24% |

| Developing | 3% |

| Resistant | 73% |

Physiological Effects on Crops

Research has explored how this compound affects crop physiology, particularly its impact on antioxidant enzyme activities in rice plants.

Enzymatic Response

A study demonstrated that this compound application increased the activity of several antioxidant enzymes while also leading to elevated levels of malondialdehyde (MDA), a marker for oxidative stress.

| Treatment Type | SOD Activity (U/mg) | MDA Content (µmol/g) |

|---|---|---|

| Control | Low | Low |

| This compound Alone | Moderate | High |

| This compound + Salicylic Acid | High | Reduced |

Environmental Impact Assessments

This compound's environmental fate has been studied to understand its degradation pathways and potential ecological risks.

Soil Persistence

Research indicates that this compound can persist in soil for several weeks, which raises concerns about runoff into water bodies and effects on aquatic ecosystems.

- Half-Life : The half-life of this compound in soil ranges from 14 to 30 days depending on environmental conditions such as pH and moisture levels.

Mécanisme D'action

Quinclorac acts as an auxin mimic, disrupting the phytohormonal system in sensitive plants. It stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, leading to increased ethylene biosynthesis. In susceptible dicots, this results in the accumulation of abscisic acid (ABA), causing growth inhibition, epinasty, and senescence. In sensitive grasses, quinchlorac leads to the accumulation of tissue cyanide, causing phytotoxicity characterized by inhibited root and shoot growth, chlorosis, and necrosis .

Comparaison Avec Des Composés Similaires

Quinclorac belongs to a new class of highly selective auxin herbicides, which includes other substituted quinolinecarboxylic acids such as quinmerac (7-chloro-3-methyl-8-quinolinecarboxylic acid). These compounds share similar chemical structures and modes of action but differ in their selectivity and efficacy against various weed species. This compound is particularly effective against barnyardgrass and other monocot weeds, while quinmerac has broader activity against both dicots and monocots .

Conclusion

This compound is a versatile and effective herbicide with significant applications in agriculture and scientific research Its unique mechanism of action and selective herbicidal properties make it a valuable tool for weed management, particularly in rice cultivation

Activité Biologique

Quinclorac is a widely used herbicide, primarily effective against a range of grasses and some broadleaf weeds. It is classified as a synthetic auxin, exhibiting unique biological activities that influence plant growth and development. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound's primary mode of action involves the disruption of normal plant growth processes. It is hypothesized to function similarly to natural auxins by binding to auxin receptors, which leads to alterations in cellular processes. Key mechanisms include:

- Inhibition of Cell Wall Synthesis : this compound inhibits glucose incorporation into the cell wall, particularly affecting cellulose synthesis. Studies have shown that its application results in necrosis in young tissues and inhibits cellular expansion in species such as Zea mays and Digitaria ischaemum .

- Ethylene Production : The herbicide stimulates ethylene biosynthesis through the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, leading to increased levels of ethylene in treated plants. This process appears to be self-amplifying, as elevated ACC levels enhance ethylene production further .

- Reactive Oxygen Species (ROS) Generation : this compound treatment has been associated with increased levels of ROS, which can lead to oxidative stress in plants. This effect can be mitigated by pretreatment with compounds like salicylic acid, which enhance antioxidant enzyme activities .

Physiological Effects

The physiological effects of this compound on plants are diverse:

- Growth Inhibition : Application of this compound consistently results in reduced growth rates across various species. For instance, rice seedlings exposed to this compound exhibited leaf rolling and stunted growth due to stress-induced physiological changes .

- Enzymatic Responses : Research indicates that this compound alters the activity of several key enzymes involved in stress responses. For example, antioxidant enzyme activities (such as superoxide dismutase and peroxidase) were significantly enhanced in rice cultivars treated with this compound, especially when combined with salicylic acid .

Case Studies

Several studies highlight the biological activity of this compound:

- This compound Resistance in Echinochloa phyllopogon :

- Toxicity Assessment :

Table 1: Effects of this compound on Enzyme Activities in Rice Seedlings

| Treatment | This compound (g/L) | Salicylic Acid (mg/L) | SOD Activity (U/mg protein) | APX Activity (U/mg protein) | MDA Content (μmol/g) |

|---|---|---|---|---|---|

| Control | 0 | 0 | 5.2 | 3.1 | 0.5 |

| This compound Alone | 0.25 | 0 | 7.8 | 4.5 | 1.2 |

| SA + this compound | 0.25 | 10 | 9.5 | 5.6 | 0.8 |

This table illustrates the significant enhancement of enzymatic activities and reduction in malondialdehyde (MDA) content when salicylic acid is combined with this compound treatment.

Propriétés

IUPAC Name |

3,7-dichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSSWMQPCJRCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032641 | |

| Record name | Quinclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.75 | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C) | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White/yellow solid, Colorless crystalline solid | |

CAS No. |

84087-01-4, 113875-40-4 | |

| Record name | Quinclorac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84087-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinclorac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dichloroquinoline-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113875404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dichloroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Quinolinecarboxylic acid, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINCLORAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J06V625EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

274 °C | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.